molecular formula C10H9BrO3 B13546027 1-(3-Bromo-4-hydroxyphenyl)cyclopropanecarboxylic acid

1-(3-Bromo-4-hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B13546027
M. Wt: 257.08 g/mol
InChI Key: ZFZPZSFUWOXURY-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, can be used to form the cyclopropane ring . The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The hydroxyl group can be introduced through a hydroxylation reaction, such as the use of a suitable oxidizing agent like hydrogen peroxide or a peracid .

Industrial Production Methods: Industrial production of 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of efficient bromination and hydroxylation reagents to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Amines, thiols, sodium azide (NaN3)

Major Products:

    Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted phenyl derivatives

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

ZFZPZSFUWOXURY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)O)Br)C(=O)O

Origin of Product

United States

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